molecular formula C26H21ClNP B14553647 Triphenyl[2-(phenylimino)ethenyl]phosphanium chloride CAS No. 62085-93-2

Triphenyl[2-(phenylimino)ethenyl]phosphanium chloride

Cat. No.: B14553647
CAS No.: 62085-93-2
M. Wt: 413.9 g/mol
InChI Key: NYVUSTUYXFNYDV-UHFFFAOYSA-M
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Description

Triphenyl[2-(phenylimino)ethenyl]phosphanium chloride is an organophosphorus compound with the molecular formula C26H21ClNP It is a member of the phosphonium salts family, characterized by the presence of a positively charged phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl[2-(phenylimino)ethenyl]phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate halide. One common method is the reaction of triphenylphosphine with 2-(phenylimino)ethenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Triphenyl[2-(phenylimino)ethenyl]phosphanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of triphenyl[2-(phenylimino)ethenyl]phosphanium chloride involves its interaction with molecular targets through its positively charged phosphorus atom. This interaction can lead to the formation of stable complexes with various substrates, facilitating catalytic reactions. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activity .

Properties

CAS No.

62085-93-2

Molecular Formula

C26H21ClNP

Molecular Weight

413.9 g/mol

InChI

InChI=1S/C26H21NP.ClH/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,22H;1H/q+1;/p-1

InChI Key

NYVUSTUYXFNYDV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N=C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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